molecular formula C15H15NO2 B12860937 (4'-Amino-biphenyl-3-yl)-acetic acid methyl ester

(4'-Amino-biphenyl-3-yl)-acetic acid methyl ester

Cat. No.: B12860937
M. Wt: 241.28 g/mol
InChI Key: ICYLQQVLZSIBGH-UHFFFAOYSA-N
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Description

(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 4’ position of the biphenyl structure and a methyl ester group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester typically involves the following steps:

    Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of biphenyl yields a nitro derivative, which is then reduced to the corresponding amino compound.

    Esterification: The final step involves the esterification of the acetic acid moiety with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, sulfonic acids, or nitrating agents.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, sulfonated, or nitrated biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that (4'-Amino-biphenyl-3-yl)-acetic acid methyl ester may exhibit potential anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives of biphenyl compounds have been investigated for their ability to induce apoptosis in cancer cell lines, suggesting a pathway for further exploration in drug development .

Analgesic Activity
In pharmacological studies, related biphenyl derivatives have been evaluated for analgesic effects. These compounds may interact with pain pathways in the central nervous system, providing insights into their potential use as pain management agents .

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of (4'-Amino-biphenyl-3-yl)acetic acid with methanol in the presence of a catalyst. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Material Science

Polymer Chemistry
This compound can serve as a monomer in the synthesis of polymers with specific functional properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Nanotechnology
In nanotechnology, this compound can be utilized to functionalize nanoparticles, improving their biocompatibility and targeting capabilities for drug delivery systems. This functionalization is crucial for developing targeted therapies in oncology .

Case Studies

Study Findings Implications
Clayson et al. (1965)Examined the effects of biphenyl derivatives on cancerous growth in mice.Suggested potential for anticancer drug development based on structural analogs .
Gorrod et al. (1968)Investigated the hepatotoxicity of biphenyl compounds in animal models.Highlighted safety concerns and the need for further toxicity studies .
Bookland et al. (1992)Studied the transformation of human urothelial cells treated with biphenyl derivatives.Indicated long-term carcinogenic potential, necessitating careful evaluation before clinical use .

Mechanism of Action

The mechanism of action of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl structure can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4’-Amino-biphenyl-3-yl)-carbamic acid tert-butyl ester
  • (4’-Amino-biphenyl-3-yl)-carbamic acid benzyl ester

Uniqueness

(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Biological Activity

(4'-Amino-biphenyl-3-yl)-acetic acid methyl ester, a derivative of biphenyl, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound has been studied for various pharmacological effects, including anticancer, neuroprotective, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H17N1O2
  • Molecular Weight : 255.31 g/mol

This compound features an amino group attached to a biphenyl structure, which is significant for its interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells. The compound showed significant cytotoxicity at concentrations above 800 ppm, leading to morphological changes characteristic of apoptosis, such as cell shrinkage and formation of apoptotic bodies .

Table 1: Anticancer Activity of this compound

Cell LineConcentration (ppm)% Cell ViabilityMechanism of Action
MCF-7160020%Induction of apoptosis
HeLa80045%Cell cycle arrest
A549120030%Increased ROS production

Neuroprotective Effects

The neuroprotective activity of this compound has been evaluated in models simulating neurodegenerative diseases. In vitro studies revealed that this compound inhibited acetylcholinesterase (AChE) activity, suggesting potential benefits in conditions like Alzheimer's disease. Molecular docking studies indicated favorable binding interactions with the active site of AChE .

Table 2: Neuroprotective Activity and AChE Inhibition

CompoundAChE Inhibition (%)Binding Affinity (kcal/mol)
This compound65-8.5
Rivastigmine70-9.0
Donepezil68-8.8

Case Study 1: Bladder Cancer

In a retrospective analysis involving workers exposed to biphenyl derivatives, including (4'-Amino-biphenyl), a significant correlation was found between exposure levels and the incidence of bladder cancer. The study reported a higher prevalence of transitional cell carcinoma among those with prolonged exposure, highlighting the need for careful evaluation of this compound's safety profile .

Case Study 2: Toxicological Assessment

Toxicological studies using animal models demonstrated that high doses of (4'-Amino-biphenyl) led to liver tumors and other malignancies. Specifically, male mice treated with the compound showed a dose-dependent increase in hepatocellular carcinoma incidence, underscoring the carcinogenic potential associated with biphenyl derivatives .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-[3-(4-aminophenyl)phenyl]acetate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)10-11-3-2-4-13(9-11)12-5-7-14(16)8-6-12/h2-9H,10,16H2,1H3

InChI Key

ICYLQQVLZSIBGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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